molecular formula C22H25N7OS B2432164 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine CAS No. 1251576-28-9

4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine

Cat. No.: B2432164
CAS No.: 1251576-28-9
M. Wt: 435.55
InChI Key: FPKZALSOQSCYDU-UHFFFAOYSA-N
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Description

4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is a complex organic compound that features a combination of piperazine, thiomorpholine, pyrimidine, and imidazole moieties. Compounds with such structures are often investigated for their potential pharmacological activities, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7OS/c30-22(28-8-6-26(7-9-28)18-4-2-1-3-5-18)19-15-29(17-25-19)21-14-20(23-16-24-21)27-10-12-31-13-11-27/h1-5,14-17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKZALSOQSCYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine derivative: Starting with phenylpiperazine, various functional groups can be introduced through nucleophilic substitution or other reactions.

    Synthesis of the thiomorpholinopyrimidine moiety: This can be achieved by reacting thiomorpholine with pyrimidine derivatives under specific conditions.

    Coupling reactions: The final step often involves coupling the piperazine and thiomorpholinopyrimidine derivatives with an imidazole derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions could target the imidazole or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Pharmacological Applications

The compound's pharmacological potential is primarily attributed to its ability to interact with various biological targets, making it a candidate for drug development in several therapeutic areas:

Cancer Research

Compounds with similar structures have shown promise as anti-cancer agents. For instance, derivatives containing piperazine and imidazole have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Neurological Disorders

The piperazine moiety is known for its activity in modulating neurotransmitter systems. Research indicates that compounds like 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine may exhibit neuroprotective effects and could be explored for treating conditions such as depression and anxiety disorders .

Antimicrobial Activity

Studies have suggested that similar thiomorpholine derivatives possess antimicrobial properties. These compounds can inhibit bacterial growth and could be developed into new antibiotics .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Abd El-Salam et al. (2020)Anti-inflammatory propertiesDemonstrated lower toxicity compared to traditional anti-inflammatory drugs, suggesting a favorable safety profile for clinical use .
PMC7288019 (2020)Synthesis and bioassay of thiazole derivativesHighlighted the antibacterial efficacy of similar compounds, indicating a potential for developing new antimicrobial agents .
WO2011005052A2 (2010)Novel arylpiperazine derivativesExplored various pharmacological activities, paving the way for further research into similar structures .

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine would depend on its specific biological target. It could act by inhibiting an enzyme, blocking a receptor, or modulating a signaling pathway. Detailed studies, including molecular docking and in vitro assays, are required to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (4-phenylpiperazin-1-yl)(1H-imidazol-4-yl)methanone
  • (4-phenylpiperazin-1-yl)(pyrimidin-4-yl)methanone
  • (4-phenylpiperazin-1-yl)(thiomorpholin-4-yl)methanone

Uniqueness

The uniqueness of 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine lies in its combined structural features, which may confer unique biological activities or chemical properties not found in simpler analogs.

Biological Activity

The compound 4-{6-[4-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-1-yl]pyrimidin-4-yl}thiomorpholine is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N6O2C_{23}H_{26}N_{6}O_{2}, and it features a complex structure that includes a thiomorpholine ring, imidazole, and pyrimidine moieties. The presence of the 4-phenylpiperazine group suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

The biological activity of this compound can be attributed to several mechanisms:

Efficacy Against Pathogens

A study evaluated derivatives of similar structural frameworks against various pathogens. Compounds with piperazine derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with inhibition rates exceeding 90% in some cases . While direct data on our specific compound is lacking, these results indicate potential antimicrobial properties.

CompoundTarget PathogenInhibition Rate (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66

Anticonvulsant Activity

Research on piperazine derivatives indicates that they may possess anticonvulsant properties. For example, compounds similar to our target have shown marked activity in models of seizure disorders . This suggests that our compound might also have neuroprotective effects worth exploring.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of piperazine-based compounds to evaluate their biological activities:

  • Neuropharmacological Studies : A study highlighted the interaction of piperazine derivatives with acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which could enhance cognitive functions.
  • Antimicrobial Studies : Another research effort synthesized and tested several thiazolidinone derivatives, revealing potent antibacterial effects against common pathogens . The structural similarities suggest our compound may exhibit comparable activities.
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of similar compounds to various biological targets. These studies indicate that modifications to the piperazine moiety significantly influence binding efficacy and selectivity .

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